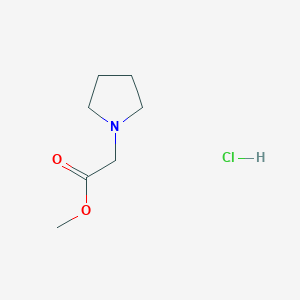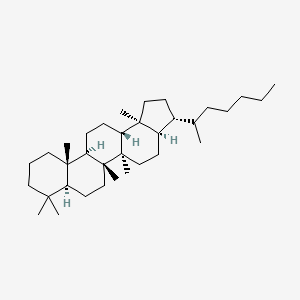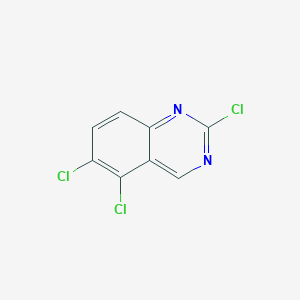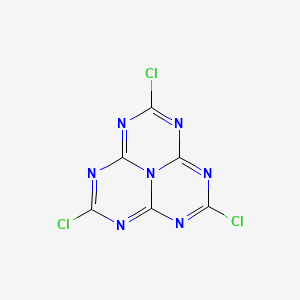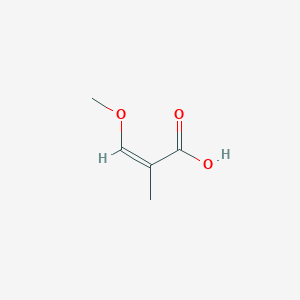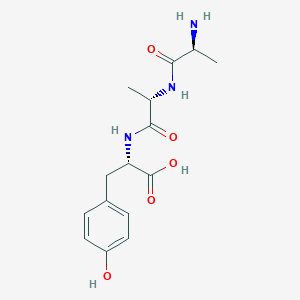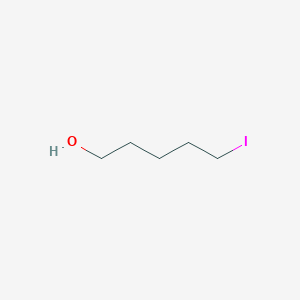
1-(3,5-Dimethoxy-4-methylphenyl)ethanone
Overview
Description
1-(3,5-Dimethoxy-4-methylphenyl)ethanone, also known as 3,5-Dimethoxy-4-methylphenylacetone or PMK methyl glycidate, is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in the synthesis of various drugs, including MDMA (Ecstasy), and has also been studied for its potential therapeutic properties. In
Mechanism of Action
The mechanism of action of 1-(1-(3,5-Dimethoxy-4-methylphenyl)ethanoney-4-methylphenyl)ethanone is not fully understood. However, research suggests that it may act on the central nervous system by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This may result in a feeling of euphoria, which is one of the effects of MDMA.
Biochemical and Physiological Effects
1-(1-(3,5-Dimethoxy-4-methylphenyl)ethanoney-4-methylphenyl)ethanone has been shown to have various biochemical and physiological effects. Research has shown that it can increase heart rate, blood pressure, and body temperature. Additionally, it can cause changes in mood, perception, and behavior. These effects are similar to those observed with MDMA.
Advantages and Limitations for Lab Experiments
1-(1-(3,5-Dimethoxy-4-methylphenyl)ethanoney-4-methylphenyl)ethanone has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been extensively studied, and its effects are well understood. However, one of the limitations is that it is a controlled substance, and its use is heavily regulated. This can make it difficult to obtain and use in lab experiments.
Future Directions
There are several future directions for the study of 1-(1-(3,5-Dimethoxy-4-methylphenyl)ethanoney-4-methylphenyl)ethanone. One direction is to further explore its potential therapeutic properties, particularly in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, research could focus on developing new drugs that are derived from this compound. Finally, there is a need for further research on the potential risks and side effects of this compound, particularly with long-term use.
Conclusion
In conclusion, 1-(1-(3,5-Dimethoxy-4-methylphenyl)ethanoney-4-methylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research. It is commonly used in the synthesis of various drugs, including MDMA, and has been studied for its potential therapeutic properties. While its effects are well understood, its use is heavily regulated, and there is a need for further research on its potential risks and side effects.
Scientific Research Applications
1-(1-(3,5-Dimethoxy-4-methylphenyl)ethanoney-4-methylphenyl)ethanone has been extensively studied for its potential therapeutic properties. Research has shown that this compound has anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-(3,5-dimethoxy-4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-10(13-3)5-9(8(2)12)6-11(7)14-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFQCUAKXXVLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxy-4-methylphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



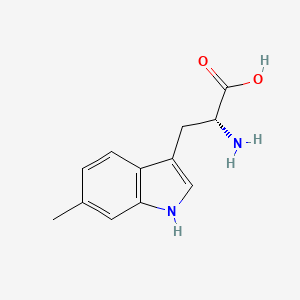


![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4,5-dicarboxylic acid](/img/structure/B3278027.png)
![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid](/img/structure/B3278031.png)

![1H-naphtho[2,3-f]isoindole-1,3(2H)-dione](/img/structure/B3278043.png)
